molecular formula C23H18FN3O2 B2479233 2-amino-N-(2-fluorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide CAS No. 898417-92-0

2-amino-N-(2-fluorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide

Cat. No.: B2479233
CAS No.: 898417-92-0
M. Wt: 387.414
InChI Key: VLWNJVFOILHQKR-UHFFFAOYSA-N
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Description

2-amino-N-(2-fluorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide is a complex organic compound that belongs to the indolizine family This compound is characterized by its unique structure, which includes an indolizine core, a fluorophenyl group, and a methylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-fluorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-alkynylpyridine.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated aromatic compound.

    Attachment of the Methylbenzoyl Group: The methylbenzoyl group is attached through an acylation reaction, often using a Friedel-Crafts acylation method.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-fluorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

2-amino-N-(2-fluorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Pharmacology: The compound is investigated for its interactions with biological targets, including enzymes and receptors.

    Material Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 2-amino-N-(2-fluorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(2-chlorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide
  • 2-amino-N-(2-bromophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide
  • 2-amino-N-(2-iodophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide

Uniqueness

2-amino-N-(2-fluorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

2-amino-N-(2-fluorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O2/c1-14-9-11-15(12-10-14)22(28)21-20(25)19(18-8-4-5-13-27(18)21)23(29)26-17-7-3-2-6-16(17)24/h2-13H,25H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWNJVFOILHQKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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